N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxynaphthalene-2-carboxamide
Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that features a benzoxazole ring fused with a naphthalene structure
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxynaphthalene-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 3-hydroxynaphthalene-2-carboxylic acid, which is then reacted with 2-aminophenol in the presence of phosphorus trichloride (PCl3) in chlorobenzene at elevated temperatures (130–135°C) . This intermediate is then further reacted with 4-chlorobenzenediazonium chloride, followed by reduction with sodium dithionite in water at pH 8–9 .
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxynaphthalene-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism by which N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxynaphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxynaphthalene-2-carboxamide can be compared with other benzoxazole derivatives, such as:
1,3-Benzoxazole: A simpler structure with similar aromatic properties.
2,5-Bis(benzoxazol-2-yl)thiophene: Known for its intense fluorescence and use in optical brighteners.
4,4’-Bis(benzoxazol-2-yl)stilbene: Another fluorescent compound used in laundry detergents.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methoxynaphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O3/c1-30-23-13-16-7-3-2-6-15(16)12-19(23)24(29)27-17-10-11-20(26)18(14-17)25-28-21-8-4-5-9-22(21)31-25/h2-14H,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPSZTQEMIPHLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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